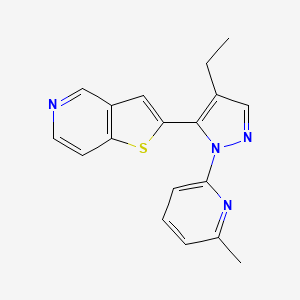
Alk-5-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-5-IN-1 is a compound known for its inhibitory effects on activin receptor-like kinase 5, which is a type of transforming growth factor beta receptor This receptor plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk-5-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents used in this step include aldehydes, ketones, and amines.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step involves reactions such as alkylation, acylation, and sulfonation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. Common techniques used in industrial production include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Alk-5-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Alk-5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects.
Biology: Investigated for its role in cell signaling pathways and its effects on cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal cell growth.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Alk-5-IN-1 exerts its effects by inhibiting activin receptor-like kinase 5. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as SMAD proteins. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets and pathways involved include the transforming growth factor beta signaling pathway and its associated receptors and ligands.
Comparison with Similar Compounds
Similar Compounds
Galunisertib: Another inhibitor of activin receptor-like kinase 5, used in cancer research.
SB505154: Known for its inhibitory effects on activin receptor-like kinase 5 and its potential as an anticancer agent.
GW6604: An inhibitor of activin receptor-like kinase 5, studied for its effects on cell migration and invasion.
Uniqueness of Alk-5-IN-1
This compound is unique due to its specific structure and functional groups, which provide enhanced inhibitory activity compared to other similar compounds. Its ability to selectively inhibit activin receptor-like kinase 5 makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-ethyl-2-(6-methylpyridin-2-yl)pyrazol-3-yl]thieno[3,2-c]pyridine |
InChI |
InChI=1S/C18H16N4S/c1-3-13-11-20-22(17-6-4-5-12(2)21-17)18(13)16-9-14-10-19-8-7-15(14)23-16/h4-11H,3H2,1-2H3 |
InChI Key |
NIQVUPWBHUGPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C2=CC=CC(=N2)C)C3=CC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


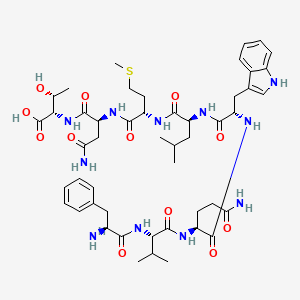
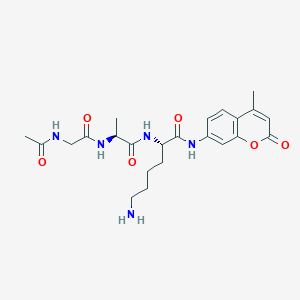

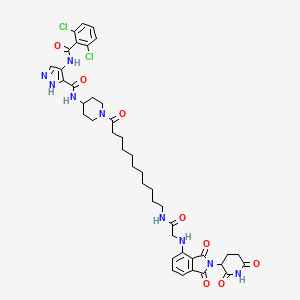
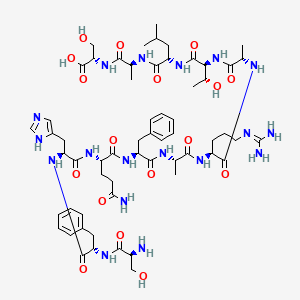

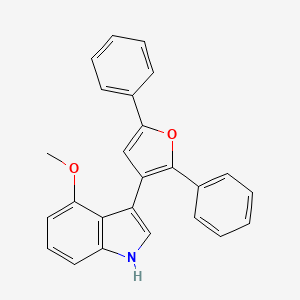
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
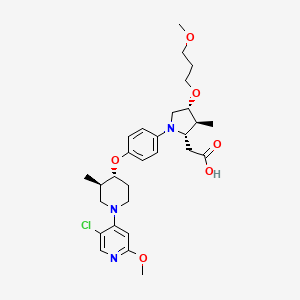
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)


